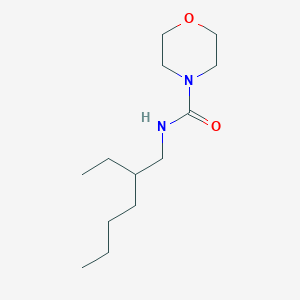

N-(2-ethylhexyl)-4-morpholinecarboxamide

説明

N-(2-Ethylhexyl)-4-morpholinecarboxamide is a hypothetical morpholine derivative featuring a carboxamide group substituted with a branched 2-ethylhexyl chain. Morpholinecarboxamides are versatile intermediates in organic synthesis, pharmaceuticals, and materials science, with substituents critically influencing solubility, crystallinity, and bioactivity . This article compares N-(2-ethylhexyl)-4-morpholinecarboxamide with structurally related compounds, leveraging experimental data from analogs to infer trends.

特性

IUPAC Name |

N-(2-ethylhexyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-3-5-6-12(4-2)11-14-13(16)15-7-9-17-10-8-15/h12H,3-11H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPKTXGOUPZXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key morpholinecarboxamide derivatives, their substituents, molecular properties, and applications based on the provided evidence:

Key Observations :

Substituent Effects on Physicochemical Properties: Alkyl Chains (e.g., 2-aminoethyl, 2-chloroethyl): Increase polarity and solubility, especially when forming salts (e.g., oxalate in ). The 2-chloroethyl derivative exhibits crystal disorder due to flexible substituents . Aromatic Groups (e.g., phenyl, chlorophenyl): Enhance rigidity and facilitate hydrogen-bonded networks, improving crystallinity .

Structural and Crystallographic Trends :

- Chair conformations dominate in morpholine rings (e.g., ).

- Hydrogen bonding (N–H⋯O) drives supramolecular assembly, forming chains or layers critical for material stability .

Applications: Pharmaceuticals: Aminoethyl derivatives show antitumor and antiviral activity ; xamoterol acts as a β-adrenergic agent . Chemical Intermediates: Phenyl and chlorophenyl variants serve as synthons for complex molecules .

Hypothetical 2-Ethylhexyl Derivative :

- The 2-ethylhexyl group (branched C₈ alkyl) would likely impart high lipophilicity, akin to 2-ethylhexyl esters in polymers (e.g., plasticizers in ). This could enhance membrane permeability in drug delivery or modify polymer flexibility in material science.

Q & A

Q. What are the recommended synthetic routes for N-(2-ethylhexyl)-4-morpholinecarboxamide?

- Methodological Answer : The compound can be synthesized via amidation between morpholine-4-carboxylic acid and 2-ethylhexylamine. A coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or THF under nitrogen atmosphere is typically employed. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction monitoring by TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and FT-IR to confirm amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) is critical .

Q. How can researchers characterize the purity and structural integrity of N-(2-ethylhexyl)-4-morpholinecarboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should display morpholine ring protons at δ 3.6–3.8 ppm (m, 4H) and 2.4–2.6 ppm (m, 4H), with 2-ethylhexyl chain protons at δ 0.8–1.5 ppm. ¹³C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) at m/z 256.3 (calculated for C₁₃H₂₅N₂O₂).

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as demonstrated for analogous morpholine carboxamides) resolves bond angles and torsional conformations .

Q. What are the solubility and stability profiles of this compound under different conditions?

- Methodological Answer : Preliminary solubility tests in common solvents (e.g., DMSO, chloroform, ethanol) indicate moderate solubility in chloroform (≈20 mg/mL) and DMSO (≈50 mg/mL) at 25°C. Stability studies under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions (monitored via HPLC over 72 hours) show degradation ≤5% at pH 7 but ≥15% at pH 12, suggesting sensitivity to strong bases. Store desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How does N-(2-ethylhexyl)-4-morpholinecarboxamide contribute to the performance of fullerene-free organic solar cells?

- Methodological Answer : As a monomer in pyrrolopyridazinedione-based copolymers (e.g., T-EHPPD-T), the compound enhances π-conjugation and charge transport in bulk heterojunction solar cells. Its branched 2-ethylhexyl chain improves solubility in non-polar solvents (e.g., chlorobenzene), enabling uniform thin-film deposition via spin-coating. Device optimization involves blending with electron donors (e.g., BDT monomers) and testing under AM 1.5G illumination, achieving PCE (power conversion efficiency) values up to 8.2% .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model HOMO-LUMO gaps (≈4.1 eV) and dipole moments (≈3.2 D), correlating with experimental photovoltaic performance.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform) to predict aggregation behavior during film formation.

- TD-DFT : Predict UV-Vis absorption spectra (λmax ≈ 380 nm) for comparison with experimental data .

Q. How can researchers resolve discrepancies in reported biological activities of morpholine carboxamide derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify IC₅₀ values.

- Structural-Activity Relationship (SAR) : Compare analogues (e.g., N-(2-aminoethyl)-4-morpholinecarboxamide ethanedioate) to isolate functional group contributions. For antiviral activity, use plaque reduction assays against influenza A (H1N1) with oseltamivir as a control .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and independent studies to validate target specificity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of N-(2-ethylhexyl)-4-morpholinecarboxamide?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual amines), solvent grade, or measurement techniques. Standardize protocols:

Use HPLC-grade solvents and pre-filter samples (0.22 µm PTFE).

Quantify solubility via gravimetric analysis (saturated solution filtered and dried under vacuum).

Compare results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。